Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone

Description

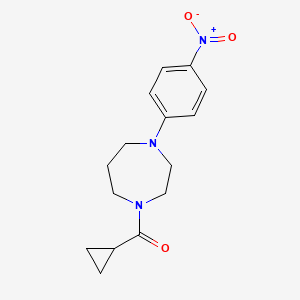

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone is a synthetic compound featuring a diazepane (a seven-membered ring with two nitrogen atoms) substituted with a 4-nitrophenyl group and a cyclopropane-carbonyl moiety. The nitro group on the phenyl ring confers strong electron-withdrawing properties, which may influence electronic interactions in biological or chemical contexts.

Properties

IUPAC Name |

cyclopropyl-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-15(12-2-3-12)17-9-1-8-16(10-11-17)13-4-6-14(7-5-13)18(20)21/h4-7,12H,1-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEXREUFGQJSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and diazepane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the diazepane ring.

Scientific Research Applications

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving the nitrophenyl group.

Industry: It may be used in the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

| Compound Name | Core Ring | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone (Target Compound) | 1,4-diazepane | 4-nitrophenyl, cyclopropyl carbonyl | Not provided | Estimated ~340 | Nitro group (electron-withdrawing), flexible diazepane ring |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Piperazine | 4-chlorophenyl, cyclopropyl carbonyl | C₁₅H₁₇ClN₂O | ~276.77 | Chloro substituent (moderate electron-withdrawing), smaller six-membered ring |

| Cyclopropyl[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone | Spirocyclic | Spiro-dioxa-aza system, phenyl | C₂₂H₂₇NO₃ | ~377.46 | Rigid spiro architecture, ether oxygens (enhanced polarity) |

| (4-cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone | 1,4-diazepane | Cyclobutyl, 5-methyltetrazole-phenyl | C₁₈H₂₄N₆O | 340.42 | Tetrazole (bioisostere for carboxylic acid), cyclobutyl (steric bulk) |

| {4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,4-diazepan-1-yl}(2-thienyl)methanone | 1,4-diazepane | Thienyl, methoxyphenoxypropyl | Not provided | Not provided | Thiophene (aromatic heterocycle), methoxy (electron-donating) |

Key Comparative Insights

Core Ring Flexibility

- The target compound’s 1,4-diazepane ring offers greater conformational flexibility compared to the rigid piperazine in or the spiro system in . This flexibility may enhance binding to dynamic biological targets but reduce selectivity .

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases electrophilicity, favoring interactions with electron-rich biological targets (e.g., nitroreductases). The chloro substituent in provides moderate electron withdrawal but lacks the hydrogen-bonding capability of the nitro group .

- Bioisosteric Replacements :

Steric and Solubility Considerations

- The cyclobutyl group in introduces steric bulk, which may hinder binding in compact active sites but improve lipophilicity. The cyclopropyl group in the target compound balances steric effects with moderate hydrophobicity .

- The spiro system in and the methoxyphenoxypropyl chain in enhance polarity, likely improving aqueous solubility compared to the nitro-substituted target compound .

Biological Activity

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl group and a diazepane ring, which are known to influence its pharmacological properties.

This compound exhibits various biological activities that may include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

- Neuropharmacological Effects : The diazepane structure may confer anxiolytic or sedative properties, similar to other diazepine derivatives.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of compounds related to this compound:

-

Anticancer Activity :

Compound Cell Line IC (µM) A MCF-7 0.65 B HeLa 2.41 C A549 3.00 - Neuropharmacological Effects :

- Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.